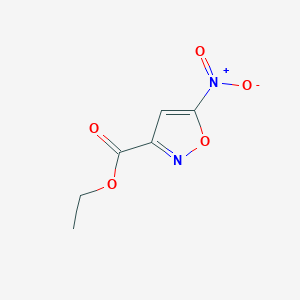
3,4-二羟基-2-硝基苯甲醛
描述
3,4-Dihydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde core. This compound is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications.
科学研究应用
3,4-Dihydroxy-2-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
The primary target of 3,4-Dihydroxy-2-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, leading to the production of uric acid . This makes XO a key target for the development of drugs for hyperuricemia and gout .
Mode of Action
DHNB inhibits the activity of XO in a time-dependent manner . It is a potent inhibitor of XO, with an IC₅₀ value of 3 μM . The mode of action of DHNB seems to be similar to allopurinol, a clinically used XO inhibitory drug . DHNB displays potent mixed-type inhibition of the activity of XO .
Biochemical Pathways
By inhibiting XO, DHNB disrupts the purine metabolism pathway, reducing the production of uric acid . This can help lower serum uric acid levels, which is beneficial in the treatment of conditions like hyperuricemia and gout .
Pharmacokinetics
It’s known that dhnb is a potent xo inhibitor even at low doses . More research would be needed to fully understand the ADME properties of DHNB and their impact on its bioavailability.
Result of Action
The inhibition of XO by DHNB leads to a decrease in uric acid production . In a mouse model of acute hyperuricemia, a moderate dose of DHNB effectively controlled the serum uric acid content and significantly inhibited serum XO activity .
Action Environment
It’s worth noting that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol . This suggests that DHNB might have a favorable safety profile in various physiological environments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-nitrobenzaldehyde typically involves the nitration of 3,4-dihydroxybenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent mixture of zinc chloride, water, and hydrogen chloride . Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using hydrobromic acid .
Industrial Production Methods: Industrial production of 3,4-Dihydroxy-2-nitrobenzaldehyde often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 3,4-Dihydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
相似化合物的比较
3,4-Dihydroxy-5-nitrobenzaldehyde: Another nitrobenzaldehyde derivative with similar inhibitory effects on xanthine oxidase.
Protocatechualdehyde: A natural product with structural similarities but lacking the nitro group.
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of 3,4-Dihydroxy-2-nitrobenzaldehyde.
Uniqueness: 3,4-Dihydroxy-2-nitrobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups and nitro group make it a versatile intermediate in organic synthesis and a potent inhibitor of xanthine oxidase, distinguishing it from other similar compounds.
属性
IUPAC Name |
3,4-dihydroxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICJHWULOYPREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564633 | |
| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50545-37-4 | |
| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)
![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)
